molecular formula C19H23FN2O3S B7702858 N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide

N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide

Cat. No.: B7702858
M. Wt: 378.5 g/mol
InChI Key: OEQUSRIZVRFZPJ-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a fluorophenyl group, and a methanesulfonamido group. Its molecular formula is C18H22FNO3S, and it has a molecular weight of approximately 351.44 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethyl-6-methylaniline with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethyl-6-methylphenyl)acetamide
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • N-(2-Ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-4-16-7-5-6-14(2)19(16)21-18(23)13-22(26(3,24)25)12-15-8-10-17(20)11-9-15/h5-11H,4,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUSRIZVRFZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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